4,5-Dichloro-2-methoxybenzoic acid
Overview
Description
4,5-Dichloro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mineralization and Degradation Studies
One significant application of 4,5-Dichloro-2-methoxybenzoic acid (and related compounds) is in the study of mineralization and degradation processes. For example, Brillas et al. (2003) investigated the mineralization of dicamba (a related herbicide) in aqueous solutions using electro-Fenton and photoelectro-Fenton methods, revealing that photoelectro-Fenton allows for complete depollution of herbicide solutions (Brillas, Baños, & Garrido, 2003). Another study by Lee et al. (2008) explored the oxidative degradation of dicamba using zerovalent iron, demonstrating its rapid degradation in acidic environments (Lee, Kim, & Kim, 2008).
Environmental Protection and Toxicity Assessment
Dicamba, closely related to this compound, has been examined for its impact on environmental protection. Drzewicz et al. (2005) investigated the radiolytic degradation of dicamba, analyzing its effectiveness in decomposing herbicides in commercial preparations (Drzewicz et al., 2005). Additionally, the toxicity of similar benzoic acid derivatives was assessed by Gorokhova et al. (2020), who studied the toxic properties of these compounds in intragastric intake experiments (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Analysis of Molecular Structure and Properties
The molecular structure and properties of related compounds have also been a focus of research. Poiyamozhi et al. (2012) conducted spectroscopic analysis (FTIR, FT-Raman,UV, and NMR) of 4-amino-5-chloro-2-methoxybenzoic acid, offering insights into the molecular structure and electronic properties (Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi, & Kurt, 2012). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds.
Solubility and Chemical Reactions
Research into the solubility and chemical reactions of compounds similar to this compound is also prominent. For instance, the work of Liu et al. (2020) developed Abraham model correlations for solute transfer into various solvents, which is significant for understanding the solubility and reactivity of such compounds (Liu et al., 2020).
Water Treatment and Herbicide Management
Studies on water treatment and herbicide management often utilize compounds like this compound. Ghoshdastidar and Tong (2013) examined the treatment of dicamba using membrane bioreactor technology, an essential step for managing pesticide contamination in water bodies (Ghoshdastidar & Tong, 2013).
Safety and Hazards
4,5-Dichloro-2-methoxybenzoic acid is harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, or if inhaled or ingested, immediate medical assistance should be sought .
Mechanism of Action
Target of Action
4,5-Dichloro-2-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . Its primary targets are annual and perennial broadleaf weeds . It acts by manipulating plant phytohormone responses .
Mode of Action
Dicamba’s mode of action involves the disruption of transport systems and interference with nucleic acid metabolism . It mimics the action of the endogenous auxin: indole acetic acid (IAA) . This leads to an increase in ethylene and abscisic acid production, which results in plant growth inhibition, senescence, and tissue decay .
Biochemical Pathways
It is known that dicamba’s action is similar to that of the endogenous auxin: indole acetic acid (iaa), suggesting that it may affect the same or similar pathways .
Pharmacokinetics
Dicamba is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is readily absorbed by roots, stems, foliage and then translocated to other plant parts .
Result of Action
The result of Dicamba’s action is the inhibition of plant growth, leading to senescence and tissue decay . This is achieved through the manipulation of plant phytohormone responses, specifically increasing ethylene and abscisic acid production .
Action Environment
The action of Dicamba can be influenced by environmental factors. For instance, its volatility can lead to off-target transport mechanisms such as spray drift, volatilization, and tank contamination . These factors can inadvertently cause Dicamba to migrate to non-targeted neighboring areas, damaging those plants .
Properties
IUPAC Name |
4,5-dichloro-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXTOLYBVHEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.